![molecular formula C13H20O2 B14070413 4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one CAS No. 100819-92-9](/img/structure/B14070413.png)
4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-oxaspiro[57]tridec-3-en-2-one is a chemical compound with the molecular formula C₁₃H₂₀O₂ It is characterized by a spirocyclic structure, which includes a spiro[57]tridecane ring system fused with an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one typically involves the following steps:
Formation of the Spirocyclic Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, under acidic or basic conditions.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted oxiranes or spirocyclic compounds.
Applications De Recherche Scientifique
4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[5.7]tridec-3-en-2-one: Lacks the methyl group at the 4-position.
4-Methyl-1-oxaspiro[5.6]dodec-3-en-2-one: Has a different ring size in the spirocyclic system.
4-Methyl-1-oxaspiro[5.8]tetradec-3-en-2-one: Has a larger ring size in the spirocyclic system.
Uniqueness
4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one is unique due to its specific ring size and the presence of the methyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
100819-92-9 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
4-methyl-1-oxaspiro[5.7]tridec-3-en-2-one |
InChI |
InChI=1S/C13H20O2/c1-11-9-12(14)15-13(10-11)7-5-3-2-4-6-8-13/h9H,2-8,10H2,1H3 |
Clé InChI |
KXGUFEFGLXZLKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2(C1)CCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


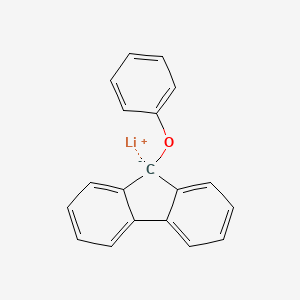
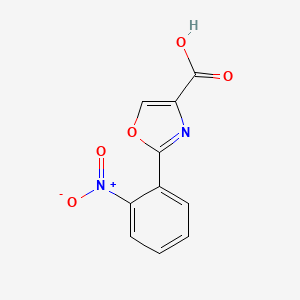
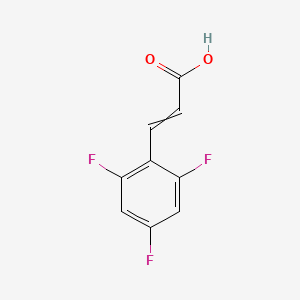
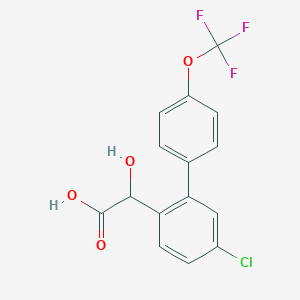
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
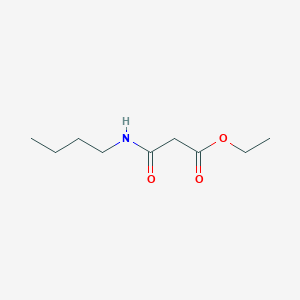
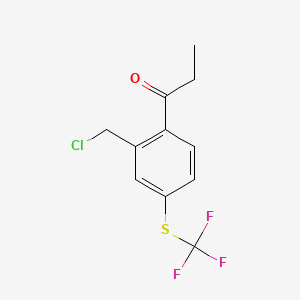
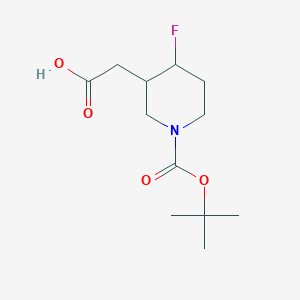
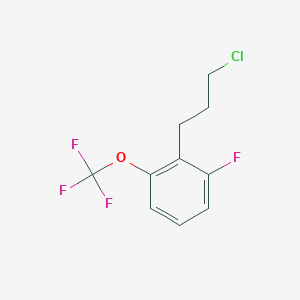
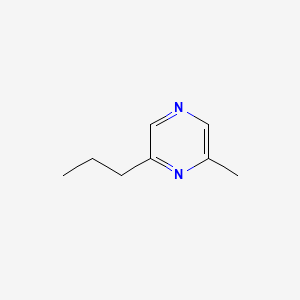
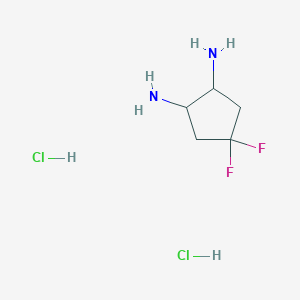

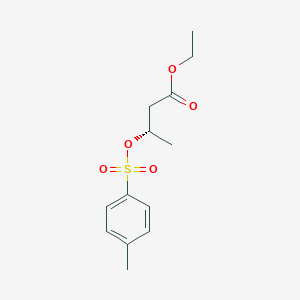
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
